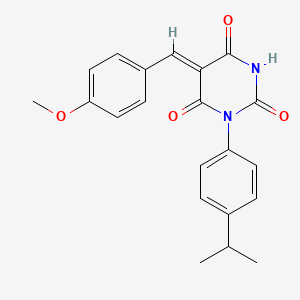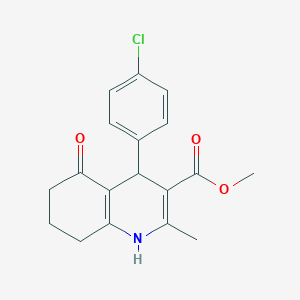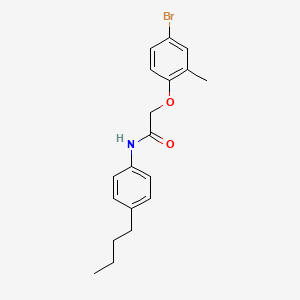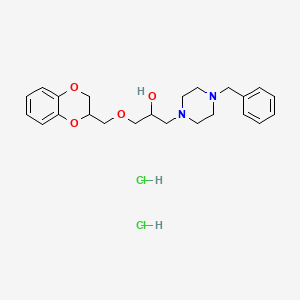![molecular formula C21H25N3O4S B4970541 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide, also known as AMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been shown to inhibit the expression of cyclin D1, which is a key regulator of the cell cycle. 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide also inhibits the expression of VEGF, which is a key regulator of angiogenesis. In addition, 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and spread of cancer cells. In addition, 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in lab experiments is its potential toxicity to normal cells. This can make it difficult to determine the optimal dosage of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide for use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide. One area of future research is the development of new synthesis methods for 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide that are more efficient and cost-effective. Another area of future research is the identification of new applications for 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in lab experiments. Finally, the development of new analogs of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide with improved efficacy and reduced toxicity is an area of future research that holds great promise.
Méthodes De Synthèse
The synthesis of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with allyl bromide to form N-allyl-4-aminobenzoic acid. The next step involves the reaction of N-allyl-4-aminobenzoic acid with N-isopropyl-4-aminobenzamide to form 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide. The final step involves the reaction of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide with methylsulfonyl chloride to form the final product, 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide.
Applications De Recherche Scientifique
2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been widely studied for its potential applications in various fields of scientific research. One of the primary applications of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide is in the field of cancer research. Studies have shown that 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has also been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. In addition, 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[4-[methylsulfonyl(prop-2-enyl)amino]benzoyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-14-24(29(4,27)28)17-12-10-16(11-13-17)20(25)23-19-9-7-6-8-18(19)21(26)22-15(2)3/h5-13,15H,1,14H2,2-4H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMYCFYAFMXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[(methylsulfonyl)(prop-2-en-1-yl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4970473.png)


![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B4970510.png)
![N-(3'-methoxy-4-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B4970517.png)
![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)



![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)